molecular formula C20H25ClN6O3 B2380833 7-(2-chlorobenzyl)-8-(4-(2-hydroxyethyl)piperazin-1-yl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione CAS No. 377055-11-3

7-(2-chlorobenzyl)-8-(4-(2-hydroxyethyl)piperazin-1-yl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2380833
CAS No.: 377055-11-3
M. Wt: 432.91
InChI Key: UIIIXYTVEJGURP-UHFFFAOYSA-N
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Description

This compound is a purine dione derivative with a 2-chlorobenzyl group at position 7, a 4-(2-hydroxyethyl)piperazine substituent at position 8, and methyl groups at positions 1 and 3. The 1,3-dimethylation stabilizes the purine core against metabolic degradation .

Properties

IUPAC Name

7-[(2-chlorophenyl)methyl]-8-[4-(2-hydroxyethyl)piperazin-1-yl]-1,3-dimethylpurine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25ClN6O3/c1-23-17-16(18(29)24(2)20(23)30)27(13-14-5-3-4-6-15(14)21)19(22-17)26-9-7-25(8-10-26)11-12-28/h3-6,28H,7-13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIIIXYTVEJGURP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N3CCN(CC3)CCO)CC4=CC=CC=C4Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25ClN6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 7-(2-chlorobenzyl)-8-(4-(2-hydroxyethyl)piperazin-1-yl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione , also known as a purine derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Chemical Formula : C20H25ClN6O
  • Molecular Weight : 432.914 g/mol
  • CAS Number : 377055-11-3
  • Structural Characteristics : The compound features a purine core with various substituents that influence its biological properties.

Research indicates that compounds similar to this compound may interact with various receptors, particularly G protein-coupled receptors (GPCRs). These interactions can lead to diverse pharmacological effects including:

  • Antagonism of Serotonin Receptors : The compound has demonstrated activity against serotonin receptors (5HT2A and 5HT2C), which are implicated in mood regulation and other neuropsychiatric conditions .
  • Adenosine Receptor Modulation : It may also exhibit agonistic or antagonistic properties at adenosine receptors (A1AR, A2AAR), influencing cardiovascular and neurological functions .

In Vitro Studies

In vitro studies have shown that the compound exhibits significant inhibition of certain receptor activities. For instance:

Receptor Type% Inhibition (at 10 µM)K_i (µM)
5HT2AR26%2.16
5HT2BR<10%2.39
A3AR<10%0.120

These findings suggest that the compound may have selective activity towards certain serotonin and adenosine receptors, which could be beneficial for therapeutic applications in psychiatric disorders and cardiovascular diseases .

Case Study 1: Serotonin Antagonism

In a study examining the effects of related compounds on serotonin receptor activity, it was found that certain derivatives exhibited potent antagonistic effects on the 5HT2B receptor, which is associated with cardioprotection. This suggests that modifications to the purine structure can enhance receptor selectivity and therapeutic efficacy .

Case Study 2: Cardiovascular Effects

Another investigation focused on the cardiovascular implications of purine derivatives indicated that these compounds could potentially mitigate cardiac hypertrophy through their action on adenosine receptors. This aligns with findings that suggest the compound may offer protective effects against heart diseases by modulating receptor activities involved in cardiac function .

Scientific Research Applications

Overview

7-(2-chlorobenzyl)-8-(4-(2-hydroxyethyl)piperazin-1-yl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a synthetic compound belonging to the class of purine derivatives. Its unique structure, which includes a chlorobenzyl group and a hydroxyethylpiperazine moiety, has attracted significant attention in medicinal chemistry due to its potential biological activities. This article focuses on its applications in scientific research, particularly in the fields of oncology and pharmacology.

The compound exhibits a range of biological activities primarily attributed to its role as an enzyme inhibitor. It interacts with various molecular targets by binding to their active sites, inhibiting critical cellular processes essential for cancer cell survival and proliferation. This inhibition can lead to apoptosis in cancer cells, making it a focal point in therapeutic research.

Anticancer Properties

Recent studies have demonstrated that this compound possesses significant cytotoxic effects against various cancer cell lines. The following table summarizes key findings from recent research:

Cell Line IC50 (µM) Mechanism Reference
MCF73.79Inhibition of proliferation
NCI-H46012.50Induction of apoptosis
A5490.39Aurora-A kinase inhibition
HepG20.46Cell cycle arrest

These results indicate that the compound may serve as a promising candidate for further development in anticancer therapies.

Pharmacological Applications

In addition to its anticancer properties, this compound may have applications in other areas of pharmacology:

  • Antimicrobial Activity : Preliminary studies suggest that the compound may exhibit antimicrobial properties against various pathogens, making it a candidate for further investigation as an antibacterial agent.
  • Neurological Applications : The piperazine component may confer neuroprotective effects, warranting exploration in neuropharmacology.

Study 1: Anticancer Efficacy

A recent study evaluated the efficacy of this compound against breast cancer cell lines (MCF7). The results indicated that it effectively inhibited cell proliferation at low micromolar concentrations, suggesting a strong potential for clinical application in breast cancer treatment.

Study 2: Enzyme Inhibition Studies

Another study focused on understanding the enzyme inhibition profile of this compound. It was found to selectively inhibit Aurora-A kinase activity, which is crucial for mitotic progression in cancer cells. This selectivity enhances its therapeutic index compared to other kinase inhibitors.

Comparison with Similar Compounds

Substituent Variations on the Piperazine Ring

The piperazine ring at position 8 is a critical site for structural diversification. Key analogs include:

Compound Name Piperazine Substituent Key Properties/Findings Reference
7-(2-Chlorobenzyl)-3-methyl-8-(4-phenylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione 4-Phenyl Increased hydrophobicity; potential for enhanced CNS penetration due to lipophilicity
1-(2-Chlorobenzyl)-8-[4-(4-methoxyphenyl)piperazin-1-yl]-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione 4-(4-Methoxyphenyl) Methoxy group improves electron density; may enhance binding to aromatic receptors
7-(2-Hydroxy-3-(o-tolyloxy)propyl)-8-(4-(2-hydroxyethyl)piperazin-1-yl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione 4-(2-Hydroxyethyl) Hydroxyethyl group increases solubility (~2.5-fold higher in PBS vs phenyl analogs)
1,3,7-Trimethyl-8-(4-propargylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione 4-Propargyl Propargyl group enables click chemistry applications; moderate anticancer activity (IC50: 12 µM)

Key Observations :

  • The 4-(2-hydroxyethyl)piperazine group in the target compound balances solubility and bioavailability, unlike phenyl or propargyl analogs, which are more hydrophobic .
  • 4-Methoxyphenyl analogs exhibit stronger π-π stacking interactions with receptor sites but reduced solubility .

Variations at Position 7 (Benzyl Group)

Compound Name Position 7 Substituent Impact on Properties Reference
7-(2-Chlorobenzyl)-8-(4-(2-hydroxyethyl)piperazin-1-yl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione 2-Chlorobenzyl Chlorine enhances steric bulk and halogen bonding; logP ~1.8 (moderate lipophilicity)
7-(2-Hydroxy-3-(o-tolyloxy)propyl)-8-(4-(2-hydroxyethyl)piperazin-1-yl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione 2-Hydroxy-3-(o-tolyloxy)propyl Increased hydrogen-bonding capacity; logP ~1.2 (higher solubility, lower bioavailability)

Key Observations :

  • The 2-chlorobenzyl group in the target compound optimizes lipophilicity for membrane permeability, whereas polar substituents (e.g., hydroxy-tolyloxy) reduce bioavailability despite improved solubility .

Methylation Patterns on the Purine Core

Compound Name Methylation Pattern Metabolic Stability Reference
This compound 1,3-Dimethyl High stability (t1/2 > 6 h in liver microsomes)
7-(2-Chlorobenzyl)-3-methyl-8-(4-phenylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione 3-Methyl Moderate stability (t1/2 ~3 h); rapid demethylation observed at position 1

Key Observations :

  • 1,3-Dimethylation in the target compound confers superior metabolic stability compared to mono-methylated analogs .

Research Findings and Implications

  • Synthetic Accessibility : The target compound’s hydroxyethyl-piperazine group requires milder reaction conditions (e.g., room temperature) compared to propargyl analogs, which need elevated temperatures .
  • Solubility-Bioavailability Trade-off : The hydroxyethyl-piperazine group achieves a favorable balance, making the target compound a promising candidate for further pharmacokinetic studies .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing this compound, and how can reaction conditions be optimized for higher yields?

  • Methodology : The compound can be synthesized via reductive amination or nucleophilic substitution. For example, coupling a purine-8-carbaldehyde intermediate with a substituted piperazine (e.g., 4-(2-hydroxyethyl)piperazine) using sodium triacetoxyborohydride (STAB) as a reducing agent in dichloromethane (DCM) at room temperature. Optimize stoichiometric ratios (e.g., 1:2 aldehyde:amine) and reaction time (4–6 hours) to achieve >85% yield .
  • Analytical Validation : Confirm product purity via HPLC (>95%) and characterize using 1H^1H/13C^{13}C NMR and HRMS (e.g., m/z [M+H]+^+ = 417.2) .

Q. How can structural ambiguities in the purine-piperazine core be resolved?

  • Crystallography : Use single-crystal X-ray diffraction (e.g., ORTEP-3 software) to determine bond angles and confirm stereochemistry. Compare with analogs like 8-(2-hydroxyphenyl)-1,3-dimethylpurine-2,6-dione, which has a resolved planar purine core .
  • Computational Modeling : Calculate collision cross-sections or electrostatic potential maps using tools like Gaussian or Mercury CSD to validate experimental data .

Q. What analytical techniques are critical for assessing purity and stability?

  • Chromatography : Employ reverse-phase HPLC with a C18 column (gradient: 0.1% formic acid in water/acetonitrile) to detect impurities.
  • Spectroscopy : Monitor degradation under stress conditions (heat, light) using 1H^1H NMR to track desmethylation or hydrolysis of the chlorobenzyl group .

Advanced Research Questions

Q. How does the 2-hydroxyethyl-piperazine substituent influence bioactivity compared to other piperazine derivatives?

  • Structure-Activity Relationship (SAR) : Compare inhibitory potency against targets like ALDH1A1 (IC50_{50} values) with analogs bearing cyclopropanecarbonyl or tetrahydrothiopyran substituents. The hydroxyethyl group enhances solubility but may reduce membrane permeability .
  • Metabolite Profiling : Use LC-MS/MS to identify phase I metabolites (e.g., hydroxylation at the piperazine ring) and assess metabolic stability in liver microsomes .

Q. What strategies mitigate contradictions in solubility and bioavailability data across studies?

  • Controlled Experiments : Standardize solvent systems (e.g., DMSO for in vitro assays vs. saline for in vivo) to reduce variability. Use logP calculations (e.g., ACD/Labs) to predict partitioning behavior .
  • Data Reconciliation : Cross-reference published solubility values (e.g., 2.1 mg/mL in PBS) with experimental measurements under identical conditions .

Q. How can process-related impurities (e.g., des-chloro byproducts) be identified and controlled during scale-up?

  • Impurity Profiling : Use high-resolution mass spectrometry (HRMS) to detect low-abundance impurities (<0.1%). Reference impurity databases for purine derivatives, such as those in linagliptin synthesis (e.g., brominated intermediates) .
  • Purification : Optimize silica gel chromatography (0–5% MeOH/EtOAc) or recrystallization from ethanol to remove hydrophobic byproducts .

Methodological Resources

  • Structural Databases : Cambridge Structural Database (CSD) for crystallographic comparisons .
  • Synthetic Protocols : Reductive amination protocols from ALDH inhibitor studies .
  • Analytical Standards : PubChem CID 3153005 for spectroscopic reference .

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